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Compound of Interest

Compound Name: 2-Amino-5-iodobenzoic acid

Cat. No.: B145736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical iodination of anthranilic acid, a key

process in the synthesis of various pharmaceutical intermediates and bioactive molecules. Two

primary methods are presented: the direct electrophilic iodination to produce 5-iodoanthranilic

acid and the Sandmeyer reaction for the synthesis of 2-iodobenzoic acid.

Introduction
Iodinated anthranilic acid derivatives are valuable building blocks in organic synthesis,

particularly in the development of pharmaceuticals and functional materials. The introduction of

an iodine atom onto the anthranilic acid scaffold provides a versatile handle for further chemical

modifications, such as cross-coupling reactions. The choice of iodination method depends on

the desired regioisomer and the available starting materials and reagents. This document

outlines two robust and well-established protocols for the preparation of 5-iodoanthranilic acid

and 2-iodobenzoic acid.
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Method Product Reagents Solvent Yield Reference

Electrophilic

Iodination

5-

Iodoanthranili

c acid

Anthranilic

acid, Iodine

monochloride

, Hydrochloric

acid, Water

Water/HCl 88-90% [1]

Sandmeyer

Reaction

2-

Iodobenzoic

acid

Anthranilic

acid, Sodium

nitrite,

Hydrochloric

acid,

Potassium

iodide

Water 71% [2]

Decarboxylati

ve Iodination

2-Iodoaniline

derivatives

Anthranilic

acids, KI, I2,

O2

CH3CN or

DMSO
up to 90% [3][4]

Electrophilic

Iodination

Various

aromatic

amines

Aromatic

amine,

Iodine, Iodic

acid

Ethanol Excellent [5]

Experimental Protocols
Protocol 1: Synthesis of 5-Iodoanthranilic Acid via
Electrophilic Iodination
This protocol details the direct iodination of anthranilic acid using iodine monochloride, which

acts as an electrophilic iodine source, to yield 5-iodoanthranilic acid.

Materials:

Anthranilic acid (0.8 mole, 110 g)

Concentrated hydrochloric acid (c.p., sp. gr. 1.19)
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Iodine monochloride (0.8 mole, 131 g)

Water

Crushed ice

3 L Beaker

2 L Beaker

Büchner funnel

Stirring apparatus

Procedure:[1]

Preparation of Anthranilic Acid Solution: In a 3 L beaker, dissolve 110 g (0.8 mole) of

anthranilic acid in 1 L of water and 80 cc of concentrated hydrochloric acid. Cool the solution

to 20°C.

Preparation of Iodine Monochloride Solution: In a 2 L beaker, dilute 140 cc of concentrated

hydrochloric acid with 500 cc of cold water. Add crushed ice to bring the temperature to 5°C.

While stirring, add 131 g (0.8 mole) of iodine monochloride over approximately two minutes.

Reaction: Rapidly stir the iodine monochloride solution at 5°C into the anthranilic acid

solution at 20°C. A granular, tan to violet precipitate of 5-iodoanthranilic acid will form almost

immediately, and the reaction temperature will rise to 18–22°C.

Stirring and Filtration: Stir the mixture for one hour while allowing it to warm to room

temperature. Filter the precipitate using a 13 cm Büchner funnel.

Washing and Drying: Press the collected solid as dry as possible and wash it with three 100

cc portions of cold water. Dry the product at 90–100°C. The expected yield is 185–189 g

(88–90%) of 5-iodoanthranilic acid.

Purification (Optional):[1] 5-Iodoanthranilic acid can be purified by recrystallization of its

ammonium salt.
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To 100 g of the crude acid in a 400 cc beaker, add 200 cc of hot water.

Dissolve the acid by stirring in concentrated ammonia (sp. gr. 0.9) until the solution is

complete at 60°C and there is a slight excess of ammonia.

Add sodium hydrosulfite in about 1 g portions until no further bleaching is observed.

Add about 5 g of decolorizing charcoal, stir for three minutes, and filter the hot mixture with

suction.

Wash the filter with 10 cc of boiling water.

Allow the combined filtrate and washings to cool slowly to 5°C to crystallize the ammonium

salt.

Collect the crystals by suction filtration, wash with 15 cc of cold 28% ammonia, and then with

two 15 cc portions of ethanol.

To regenerate the purified acid, suspend the ammonium salt in 200 cc of hot water and add

glacial acetic acid with stirring until the mixture is distinctly acid to litmus.

Cool the mixture to 15°C, filter the purified 5-iodoanthranilic acid, wash with three 25 cc

portions of cold water, and dry at 90–100°C.

Protocol 2: Synthesis of 2-Iodobenzoic Acid via
Sandmeyer Reaction
This protocol describes the synthesis of 2-iodobenzoic acid from anthranilic acid using a

Sandmeyer reaction.[6][7] This involves the formation of a diazonium salt followed by

substitution with iodide.[6][7]

Materials:

Anthranilic acid (1.00 g)

10 M Hydrochloric acid (2.2 mL)

Sodium nitrite (0.53 g)
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Potassium iodide (1.23 g)

Water

50 mL Erlenmeyer flask

Ice bath

Magnetic stirrer and stir bar

Pipette

Vacuum filtration apparatus

Procedure:[6]

Dissolution of Anthranilic Acid: To a 50 mL Erlenmeyer flask, add 1.00 g of anthranilic acid

and 8 mL of water. Add 2.2 mL of 10 M HCl and swirl until the anthranilic acid is fully

dissolved.

Preparation of Reagent Solutions:

Prepare a solution of 0.53 g of sodium nitrite in 4 mL of water.

Prepare a solution of 1.23 g of potassium iodide in 2 mL of water.

Diazotization: Place the flask containing the anthranilic acid solution in an ice bath on a

magnetic stirrer and begin vigorous stirring. Once the solution has cooled, add the sodium

nitrite solution dropwise using a pipette. Allow the reaction mixture to stir for 5 minutes.

Iodination: Add the potassium iodide solution to the reaction mixture all at once.

Effervescence will be observed, and a reddish-brown precipitate will form immediately.

Work-up and Crystallization:

To the reaction mixture, add 15 mL of hot (~50°C) water.

Allow the solution to cool to room temperature before placing it in an ice bath.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://texiumchem.com/2018/03/21/preparation-of-2-iodobenzoic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Small tan, needle-shaped crystals of 2-iodobenzoic acid will crystallize out.

Isolation and Drying: Collect the crystals by vacuum filtration, rinse them three times with ice-

cold water, and leave them on the filter until mostly dry. Place the crystals in a desiccator

over calcium chloride for two days.
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Caption: Workflow for the synthesis of 5-iodoanthranilic acid.
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Caption: Workflow for the synthesis of 2-iodobenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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